Product packaging for Retinyl bromoacetate(Cat. No.:CAS No. 81112-43-8)

Retinyl bromoacetate

Cat. No.: B1239190
CAS No.: 81112-43-8
M. Wt: 407.4 g/mol
InChI Key: OZTFYHFIAWNXSH-VWYWDUBQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Retinyl Bromoacetate (CAS 81112-43-8) is a specialized retinoid ester with a molecular formula of C22H31BrO2 and a molecular weight of 407.39 g/mol . This compound is a mechanism-based inhibitor of Lecithin Retinol Acyltransferase (LRAT), a key enzyme in the visual cycle responsible for esterifying all-trans-retinol in the retinal pigment epithelium (RPE) . Its primary research value lies in its use to selectively block the LRAT pathway, allowing scientists to investigate alternative retinoid processing mechanisms, such as the distinct, high-throughput visual cycle that supports cone photoreceptor function and daylight vision in vertebrates . Studies on cone-dominant species like ground squirrels and chickens have utilized this compound to help identify and characterize a novel retinyl-ester synthase in the retina that is resistant to LRAT inhibition, revealing a faster pathway for 11-cis-retinal regeneration essential for sustained photopic vision . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should handle this compound under controlled lighting conditions, such as dim yellow light, to prevent photoisomerization and degradation, as is standard for light-sensitive retinoids .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H31BrO2 B1239190 Retinyl bromoacetate CAS No. 81112-43-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81112-43-8

Molecular Formula

C22H31BrO2

Molecular Weight

407.4 g/mol

IUPAC Name

[(2Z,4E,6Z,8Z)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] 2-bromoacetate

InChI

InChI=1S/C22H31BrO2/c1-17(8-6-9-18(2)13-15-25-21(24)16-23)11-12-20-19(3)10-7-14-22(20,4)5/h6,8-9,11-13H,7,10,14-16H2,1-5H3/b9-6+,12-11-,17-8-,18-13-

InChI Key

OZTFYHFIAWNXSH-VWYWDUBQSA-N

SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)CBr)C)C

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C\C(=C/C=C/C(=C\COC(=O)CBr)/C)\C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)CBr)C)C

Synonyms

retinyl bromoacetate

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies of Retinyl Bromoacetate

Synthetic Methodologies for Retinyl Bromoacetate (B1195939) Production

The generation of retinyl bromoacetate hinges on the chemical modification of its precursor, retinol (B82714), through targeted reactions that introduce the bromoacetyl moiety. The stereochemistry of the polyene chain is a critical aspect of the synthesis, as different isomers exhibit distinct biological activities.

Esterification Reactions and Precursor Chemistry

The primary method for synthesizing this compound is the esterification of all-trans-retinol. This reaction involves treating retinol with a bromoacetylating agent. A common laboratory-scale synthesis involves the reaction of all-trans-retinol with bromoacetyl bromide. google.commaynoothuniversity.ie This process creates an ester linkage between the hydroxyl group of retinol and the carboxyl group of bromoacetic acid, yielding all-trans-retinyl bromoacetate. This compound serves as an electrophilic affinity labeling reagent, capable of forming covalent bonds with nucleophilic residues, such as cysteine, in the binding sites of proteins like lecithin (B1663433):retinol acyltransferase (LRAT). rsc.org

The precursor for this synthesis is all-trans-retinol (Vitamin A), a polyene alcohol that is the primary circulating form of vitamin A. The other key reagent is a derivative of bromoacetic acid, such as bromoacetyl bromide or bromoacetic acid itself, which provides the reactive bromoacetyl group. The reaction is typically carried out in an organic solvent under conditions that favor ester formation. All-trans-retinyl α-bromoacetate (tRBA) is known to be a potent competitive inhibitor of LRAT. nih.gov

Table 1: Key Reagents in this compound Synthesis

Reagent NameChemical FormulaRole in Synthesis
all-trans-RetinolC₂₀H₃₀OPrecursor (Alcohol)
Bromoacetyl bromideC₂H₂Br₂OAcylating Agent
Bromoacetic acidC₂H₃BrO₂Acylating Agent

Stereochemical Control in All-trans and 11-cis Isomer Synthesis

The geometry of the four double bonds in the polyene side chain of retinoids can lead to 16 possible stereoisomers, with the all-trans and 11-cis isomers being of particular biological importance. durham.ac.uk While the synthesis of all-trans-retinyl bromoacetate is relatively straightforward from all-trans-retinol, the generation of the less stable 11-cis isomer requires specific stereocontrolled synthetic strategies.

The synthesis of 11-cis-retinoids is often complicated by the instability of the 11-cis double bond to light, temperature, and basic reaction conditions that can cause isomerization to the more stable trans form. columbia.edu Standard olefination reactions like the Wittig or Horner-Wadsworth-Emmons (HWE) reactions, when used to form the C11-C12 double bond, often yield mixtures of isomers with low proportions of the desired 11-cis product. columbia.edu

To overcome these challenges, specialized methods have been developed. One successful approach involves the semi-hydrogenation of an 11-yne-retinoid precursor. columbia.eduresearchgate.net For instance, reduction of an alkyne intermediate using activated zinc can produce the 11-cis double bond with high stereoselectivity. columbia.educolumbia.edu Another strategy involves multi-step syntheses where the cis-geometry is installed using reactions like the Horner-Wadsworth-Emmons (HWE) coupling under carefully controlled conditions. columbia.edunih.gov For example, the synthesis of an 11-cis biotinylated retinoid involved the metal reduction of an alkyne intermediate generated from an HWE reaction, whereas the corresponding all-trans isomer was synthesized via two consecutive HWE couplings. columbia.eduresearchgate.net The use of 11-cis-retinyl-bromoacetate has been documented as an affinity-labeling agent for the enzyme isomerohydrolase, highlighting the need for its specific synthesis. nih.gov

Design and Chemical Synthesis of Functionalized Analogues for Research

To enhance their utility as research tools, this compound and its analogues are often functionalized with reporter groups like biotin (B1667282) or isotopic labels. These modifications facilitate the detection, isolation, and characterization of retinoid-binding proteins.

Biotinylated this compound Probes for Affinity-Based Studies

Biotinylated this compound probes are powerful tools for "fishing out" and identifying retinoid-binding proteins from complex biological mixtures. researchgate.net The high-affinity interaction between biotin and streptavidin (or avidin) allows for the capture and purification of proteins that have been covalently labeled by the reactive bromoacetate group. mdpi.comnih.gov

The synthesis of these probes involves attaching a biotin molecule, often via a spacer arm, to the retinoid structure. For example, the synthesis of (3R)-3-[Boc-Lys(biotinyl)-O]-11-cis-retinol bromoacetate has been described. columbia.eduresearchgate.net In this design, a biotinylated lysine (B10760008) derivative is attached to the C-3 position of the ionone (B8125255) ring of the retinoid. The final step is the esterification of the C-15 hydroxyl group to introduce the reactive bromoacetate moiety. columbia.edu These probes are designed to bind to the active site of retinol-binding proteins, where a nucleophilic residue can displace the bromide, forming a stable, covalent link. columbia.eduresearchgate.net

Table 2: Example of a Biotinylated this compound Probe

Probe NameKey Functional GroupsApplication
(3R)-3-[Boc-Lys(biotinyl)-O]-11-cis-retinol bromoacetate11-cis-retinoid, Biotin, BromoacetateAffinity labeling and isolation of retinol-binding proteins

Application of Cleavable Linkers in Probe Design

A significant challenge in using biotin-based affinity probes is the harsh conditions often required to elute the captured proteins from the highly stable biotin-avidin complex, which can lead to protein denaturation. nih.gov To address this, cleavable linkers are incorporated between the retinoid and the biotin tag.

One strategy employs a base-cleavable linker. nih.gov For instance, a biotinylated analogue of all-trans-retinyl bromoacetate was designed with an alkali-cleavable linker. nih.govcore.ac.uk This design allows for the specific labeling of target proteins within a complex mixture, such as crude retinal pigment epithelium (RPE) membranes. The labeled proteins can then be captured on avidin-coated beads. Subsequent treatment under mild basic conditions (e.g., pH 11) cleaves the linker, releasing the protein from the beads for further analysis, such as mass spectrometry, while the biotin tag remains bound to the support. nih.govcore.ac.uk This approach has been successfully used to identify RPE65 and LRAT as retinoid-binding proteins. core.ac.uk

Synthesis of Deuterium-Labeled this compound for Isotopic Studies

Isotopically labeled retinoids, including those with deuterium (B1214612) (²H) or carbon-13 (¹³C), are invaluable for a range of biophysical and metabolic studies. nih.gov Deuterium labeling, in particular, is useful for spectroscopic techniques like NMR to probe protein-ligand interactions without significantly altering the molecule's steric or electronic properties. nih.govsci-hub.se

The synthesis of deuterium-labeled this compound requires the introduction of deuterium atoms at specific positions in the precursor molecule. This can be achieved through various methods. For example, deuterium can be introduced at the C9 methyl group of the precursor β-ionone through base-catalyzed hydrogen-deuterium exchange in D₂O. nih.govnih.gov This labeled precursor can then be carried through a multi-step synthesis, such as a series of HWE reactions, to build the full retinoid side chain. nih.govsci-hub.se Other strategies allow for deuterium incorporation at various positions along the polyene chain (e.g., C10, C11, C12, C14) by using deuterated reagents at specific steps, such as LiAlD₄ for reductions or D₂O for quenching reactions. researchgate.netnih.gov Once the deuterium-labeled retinol is synthesized, it can be converted to the corresponding labeled this compound via esterification, as described previously. While direct synthesis of deuterium-labeled this compound is not explicitly detailed in the provided context, the synthesis of tritiated ([³H]) this compound for affinity labeling has been reported, demonstrating the feasibility of creating isotopically labeled versions of this compound for research. nih.govuni-osnabrueck.de

Mechanistic Investigations of Biochemical Interactions in Vitro and Cellular Models

Covalent Labeling and Proteomic Identification of Target Proteins

The reactive bromoacetate (B1195939) group on the retinyl scaffold allows for covalent modification of amino acid residues, typically nucleophiles like cysteine, in the binding sites of retinoid-binding proteins (RBPs). This process, known as affinity or covalent labeling, transforms the transient, non-covalent binding of a substrate into a stable, permanent link. By using a radiolabeled or biotinylated version of retinyl bromoacetate, researchers can "tag" the target proteins. Subsequent separation by gel electrophoresis and identification by mass spectrometry allows for a proteomic inventory of the proteins that interact with the retinoid. arvojournals.orgumass.edunih.govfrontiersin.org

The primary experimental system for studying the visual cycle's biochemistry is the retinal pigment epithelium (RPE), specifically microsomal preparations which are rich in the relevant enzymes. nih.govcore.ac.uk The affinity labeling methodology typically involves several key steps:

Incubation : Crude RPE membranes or microsomes are incubated with a derivative of this compound. arvojournals.orgcore.ac.uk Often, a tritiated ([³H]) or biotinylated version of the compound is used to facilitate detection and purification. For instance, [³H]-11-cis-retinyl bromoacetate has been used to label proteins in crude bovine RPE proteome. arvojournals.org

Specificity Control : To ensure the labeling is specific to a particular binding site, control experiments are run. These can involve pre-incubating the microsomes with a high concentration of the natural, non-reactive retinoid (e.g., all-trans-retinol) to block the binding site and prevent labeling by the bromoacetate derivative. core.ac.uk

Separation and Detection : After incubation, the proteins are separated, commonly by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). nih.gov If a radioactive label was used, the tagged proteins can be visualized by autoradiography. If a biotinylated label was used, they can be detected using streptavidin-conjugated probes or purified on avidin-containing beads. core.ac.uknih.gov

Identification : The labeled protein bands are excised from the gel and subjected to trypsin digestion. The resulting peptides are then analyzed by mass spectrometry to definitively identify the protein. arvojournals.orgcore.ac.uk

A cleavable biotinylated analogue of all-trans-retinyl bromoacetate has been developed to improve this process. core.ac.uknih.gov This agent allows for the specific labeling of RBPs, their isolation on avidin (B1170675) beads, and then their release under mild conditions (pH 11), facilitating subsequent analysis. core.ac.uknih.gov

Affinity labeling with this compound and its analogs has been instrumental in identifying and confirming the function of several key retinoid binding proteins in the RPE.

Lecithin (B1663433):retinol (B82714) acyltransferase (LRAT) was one of the first and most definitively identified targets of all-trans-retinyl bromoacetate. nih.govarvojournals.org It is a potent, irreversible affinity-labeling agent for LRAT. nih.gov Labeling studies using [³H]-all-trans-retinyl bromoacetate on partially purified enzyme from bovine RPE revealed a single radiolabeled band on SDS-PAGE with a molecular weight of approximately 25 kDa, which corresponds to LRAT. nih.govarvojournals.org The specificity of this labeling validated the technique, as it identified an expected target within a complex mixture of thousands of proteins. core.ac.uknih.gov The use of all-trans-retinyl bromoacetate as an inhibitor has become a standard method to probe the involvement of LRAT in various visual cycle processes, such as the generation of 11-cis-retinol (B117599) and the palmitoylation of other RPE proteins. nih.govresearchgate.netnih.gov

Table 2: Kinetic Parameters of LRAT Inhibition by all-trans-Retinyl Bromoacetate

Parameter Value Reference
KI (Inhibition Constant) 12.1 µM nih.gov

The protein RPE65 is a key enzyme in the visual cycle, responsible for converting all-trans-retinyl esters into 11-cis-retinol. nih.gov Affinity labeling studies were crucial in confirming its role as a retinoid-binding protein. Using a cleavable biotinylated analogue of all-trans-retinyl bromoacetate, researchers demonstrated specific labeling of RPE65 in crude bovine RPE membranes. core.ac.uknih.gov This labeling was diminished by pre-incubation with all-trans-retinol, indicating that the interaction occurs at a specific retinoid binding site. core.ac.uk Further studies using an 11-cis-retinoid probe also identified RPE65 as a target. arvojournals.org The functional significance of this labeling is profound; it provided direct evidence that RPE65 physically binds retinoids, a necessary prerequisite for its enzymatic function as the retinoid isomerase. core.ac.uknih.gov

Cellular retinaldehyde-binding protein (CRALBP) is another critical component of the visual cycle, known to bind 11-cis-retinoids and present them to other enzymes. dtic.mil Affinity labeling experiments using [³H]-11-cis-retinyl bromoacetate on crude bovine RPE proteins led to the specific labeling of several proteins, including CRALBP. arvojournals.org This finding was corroborated by studies using a biotinylated 11-cis-retinoid probe, which also identified CRALBP as a specific binding protein. arvojournals.org These labeling studies provide direct evidence of a specific binding site for 11-cis-retinoids on CRALBP and reinforce its role as a key chaperone protein within the enzymatic machinery of the RPE. arvojournals.orgarvojournals.org

Identification of Specific Retinoid Binding Proteins (RBPs)

Other Identified Visual Cycle Proteins (e.g., 11-cis-retinol dehydrogenase, RGR, GSTs)

This compound has been instrumental in identifying and characterizing several proteins involved in the visual cycle beyond the core components. Through affinity labeling studies, where radiolabeled this compound is used to covalently modify interacting proteins, researchers have been able to pinpoint specific binding partners.

In studies using crude bovine retinal pigment epithelium (RPE) proteins, [3H]-11-cis-retinyl bromoacetate ([3H]-cRBA) was shown to specifically label several key proteins. arvojournals.org Among these were cellular retinaldehyde-binding protein (CRALBP), 11-cis-retinol dehydrogenase, and RPE G-protein coupled receptor (RGR). arvojournals.org The labeling of these proteins by an 11-cis-retinoid analog suggests their potential involvement as candidates for the isomerohydrolase enzyme complex or as crucial accessory proteins in the biosynthesis of 11-cis-retinol. arvojournals.org

11-cis-retinol dehydrogenase (RDH5): This enzyme is responsible for the oxidation of 11-cis-retinol to 11-cis-retinal (B22103), the final step before the chromophore can combine with opsin to form a functional visual pigment. researchgate.net The interaction with this compound highlights its role within the enzymatic cascade of the visual cycle.

RPE G-protein coupled receptor (RGR): Also known as RGR-opsin, this protein is a member of the opsin superfamily and is believed to function as a photoisomerase, converting all-trans-retinal (B13868) to 11-cis-retinal upon illumination. escholarship.orgnih.gov The labeling of RGR with 11-cis-retinyl bromoacetate further supports its role in retinoid metabolism and the visual cycle, potentially as part of an alternative or adjunct pathway for chromophore regeneration. arvojournals.orgescholarship.org

Glutathione (B108866) S-Transferases (GSTs): GSTs are a family of enzymes involved in detoxification by conjugating glutathione to various toxic compounds. mdpi.com In the retina, they are thought to protect against oxidative stress. nih.govarvojournals.org While direct labeling of GSTs by this compound in the context of the visual cycle is less documented, their role in protecting retinal cells from damage is crucial for maintaining the integrity of the visual process. arvojournals.org The various classes of GSTs, including cytosolic and membrane-associated forms, play diverse roles, from detoxification to involvement in the synthesis of prostaglandins. mdpi.comnih.gov

Mapping Active Site Residues and Ligand Binding Domains through Covalent Modification

This compound, particularly its all-trans isomer, has proven to be a powerful tool for identifying and mapping the active sites of enzymes involved in retinoid metabolism. As an affinity labeling agent, it specifically and irreversibly inactivates its target enzymes, allowing for the subsequent identification of the modified amino acid residues. nih.govnih.gov

A prime example of this application is the study of lecithin:retinol acyltransferase (LRAT), the enzyme that esterifies all-trans-retinol. nih.govarvojournals.org Early research demonstrated that LRAT is highly sensitive to reagents that target thiol groups. nih.gov The use of all-trans-retinyl bromoacetate as a specific inactivator was crucial in the eventual identification and cloning of the LRAT enzyme. nih.govarvojournals.org

Further investigations combined affinity labeling with site-directed mutagenesis to pinpoint the specific amino acid residues essential for LRAT's catalytic activity. nih.govresearchgate.net It was demonstrated that Cysteine-161 (C161) is the essential catalytic thiol residue in LRAT. nih.gov This was confirmed through experiments where a truncated form of LRAT (tLRAT) was labeled with [3H]-labeled retinyl chloroacetate (B1199739) (RCA), a compound similar to this compound. nih.gov This covalent modification allowed for the precise identification of the labeled residue. nih.gov These studies also identified Histidine-60 (H60) as another essential residue, forming a catalytic dyad with C161, which is a novel motif for a thiol protease-like function in an acyltransferase reaction. nih.gov

The specificity of this covalent modification is highlighted by the fact that it underpins the irreversible inactivation of the enzyme. umanitoba.ca This technique of using electrophilic analogs like this compound to target nucleophilic residues in a binding site has been successfully applied to other proteins as well, demonstrating its broad utility in mapping ligand binding domains. chemrxiv.orgrsc.org

Elucidation of Molecular and Cellular Pathways Utilizing this compound

Contribution to Understanding the Enzymatic Basis of the Vertebrate Visual Cycle

This compound has been a cornerstone in elucidating the fundamental enzymatic processes of the vertebrate visual cycle. A key contribution has been the definitive establishment that all-trans-retinyl esters are the immediate substrates for the isomerization reaction that produces 11-cis-retinol. researchgate.netacs.org

Experiments using inhibitors of lecithin:retinol acyltransferase (LRAT), such as this compound, have been pivotal. By blocking LRAT, the synthesis of all-trans-retinyl esters from all-trans-retinol is prevented. nih.govnih.gov In these inhibited systems, the subsequent formation of 11-cis-retinol is also blocked, providing strong evidence that esterification is a prerequisite for isomerization. acs.orgnih.govnih.gov This was demonstrated in various in vitro systems, including preparations from bovine and chicken RPE. acs.orgdtic.mil

Furthermore, 11-cis-retinyl bromoacetate has been used as a potent and specific inactivator of the isomerohydrolase activity itself. nih.gov This demonstrates that the conversion of all-trans-retinyl esters to 11-cis-retinol is indeed an enzyme-mediated process. nih.gov The use of such specific inhibitors has been crucial in dissecting the complex, multi-step pathway of the visual cycle, which involves the coordinated action of several enzymes, including LRAT, RPE65 (the isomerohydrolase), and various retinol dehydrogenases. nih.govacs.orguzh.ch

The following table summarizes the key enzymes in the visual cycle and the role of this compound in understanding their function:

EnzymeFunctionContribution of this compound
Lecithin:retinol acyltransferase (LRAT) Esterifies all-trans-retinol to all-trans-retinyl esters. uniprot.orgInhibition by this compound demonstrated that esterification is an essential first step for isomerization. nih.govnih.gov
RPE65 (Isomerohydrolase) Converts all-trans-retinyl esters to 11-cis-retinol. nih.govuzh.ch11-cis-retinyl bromoacetate acts as a specific inactivator, confirming the enzymatic nature of the isomerization/hydrolysis reaction. nih.gov
11-cis-retinol dehydrogenase (RDH5) Oxidizes 11-cis-retinol to 11-cis-retinal. researchgate.netLabeled by 11-cis-retinyl bromoacetate, confirming its place within the visual cycle pathway. arvojournals.org

Insights into Retinoid Esterification and Isomerization Reaction Mechanisms

This compound has provided significant insights into the mechanisms of retinoid esterification and isomerization. Its use as an inhibitor of LRAT has been fundamental in confirming the "ping-pong" kinetic mechanism of this enzyme. nih.gov This mechanism involves the enzyme first binding to lecithin and transferring an acyl group to a nucleophile in its active site, followed by the binding of retinol and the subsequent transfer of the acyl group to it, forming a retinyl ester. nih.gov By irreversibly binding to the active site, this compound effectively halts this process, allowing researchers to study the individual steps. nih.gov

The identification of Cysteine-161 as the active site nucleophile in LRAT through affinity labeling with this compound analogs was a major breakthrough in understanding the esterification mechanism at a molecular level. nih.gov

Regarding isomerization, the use of 11-cis-retinyl bromoacetate as a specific inhibitor of the isomerohydrolase provided conclusive evidence that this crucial step is enzyme-catalyzed. nih.gov The inhibitor's effectiveness, with a measured KI of 0.19 µM and a pseudo-first-order rate of inactivation (kinh) of 1.83 x 10-3 s-1 in bovine RPE, underscores the specific nature of the enzyme-substrate interaction. nih.gov This has been instrumental in guiding further research to identify the specific proteins responsible for this activity, with RPE65 now established as the key enzyme. researchgate.netnih.gov

The ability to block retinyl ester synthesis with this compound has also been applied to study retinoid metabolism in different organisms, such as crayfish, revealing convergent evolution in the biochemical mechanisms of the visual cycle between vertebrates and some arthropods. nih.gov

Probing Protein Palmitoylation Switch Mechanisms and Acyl Transfer Processes

Recent research has uncovered a novel role for LRAT as a protein palmitoyl (B13399708) transferase, a discovery in which this compound has played a significant part. nih.govnih.gov This new function is central to a "palmitoylation switch" mechanism that regulates the visual cycle. nih.govresearchgate.net

The key protein in this switch is RPE65, which exists in two forms: a membrane-associated, palmitoylated form (mRPE65) and a soluble, non-palmitoylated form (sRPE65). nih.gov mRPE65 is a chaperone for all-trans-retinyl esters, facilitating their entry into the visual cycle for conversion to 11-cis-retinal. nih.gov In contrast, sRPE65 is a chaperone for all-trans-retinol (vitamin A) and does not promote chromophore synthesis. nih.gov

The interconversion between these two forms is catalyzed by LRAT. nih.gov In a fascinating reversal of its usual role, LRAT can accept a palmitoyl group from mRPE65 and transfer it to all-trans-retinol, thereby converting mRPE65 to sRPE65 and producing a retinyl ester. nih.govresearchgate.net This process effectively acts as a switch: when chromophore synthesis is not needed, mRPE65 is converted to sRPE65, and the pathway is inhibited. nih.gov

The specific LRAT inhibitor, all-trans-retinyl bromoacetate, was used to confirm that LRAT is indeed the enzyme mediating this novel acyl transfer process. nih.gov By inhibiting LRAT in RPE membranes, researchers could demonstrate that the transfer of a palmitoyl group to RPE65 was blocked, thus solidifying LRAT's role as a protein palmitoyl transferase in this regulatory switch. nih.gov This has broadened our understanding of protein palmitoylation as a dynamic regulatory mechanism, similar to phosphorylation, and has revealed a new function for LRAT beyond simple retinoid esterification. nih.govfrontiersin.org

Investigation of Protein Oligomerization States in Vitro

While direct studies using this compound to investigate protein oligomerization are not extensively documented, the insights gained from its use in identifying and characterizing visual cycle proteins have paved the way for such investigations. Understanding the function of a protein often requires knowledge of its quaternary structure, as many proteins function as oligomers. news-medical.netnih.gov

For instance, after using this compound to help identify and purify LRAT, subsequent studies have shown that a truncated, soluble form of LRAT (tLRAT) can form dimers. nih.gov Native LRAT is also believed to exist and function as a homodimer. nih.gov The study of protein oligomerization is crucial as it can regulate enzyme activity through allosteric interactions or the formation of active sites at subunit interfaces. news-medical.net Techniques like mass photometry are now being used to study the oligomerization of proteins and how it is affected by inhibitors or other molecules. news-medical.net

The study of protein aggregation and oligomerization is also critical in the context of diseases associated with protein misfolding, such as Huntington's disease. frontiersin.org While not directly related to this compound, the methods developed to study protein complexes, including those of the visual cycle, contribute to a broader understanding of these fundamental biological processes.

Advanced Analytical and Characterization Methodologies in Retinyl Bromoacetate Research

Chromatographic Techniques for Retinoid and Metabolite Analysis

Chromatography, especially High-Performance Liquid Chromatography (HPLC), is a cornerstone for the separation and quantification of retinoids. openaccessjournals.com Its high resolution and accuracy are essential for distinguishing between various isomers and metabolites of vitamin A, which often coexist in biological samples. openaccessjournals.comjfda-online.com

High-Performance Liquid Chromatography (HPLC) is a fundamental tool in biochemical assays involving retinyl bromoacetate (B1195939), primarily for its ability to separate and quantify different retinoid species with high precision. nih.govumich.edu In studies of enzymes like Lecithin (B1663433):Retinol (B82714) Acyltransferase (LRAT), for which retinyl bromoacetate is a known inhibitor, HPLC is crucial for monitoring enzyme activity. arvojournals.orgresearchgate.net Assays typically involve incubating the enzyme with its substrate, all-trans-retinol, in the presence or absence of the inhibitor. The reaction is then stopped, and the retinoids are extracted. arvojournals.org

Reverse-phase HPLC is commonly employed to analyze these extracts, separating the substrate (retinol) from the product (retinyl esters). jfda-online.comnih.gov The compounds are identified by their characteristic retention times compared to authentic standards and by their UV-Vis spectra, which are captured using an online photodiode array (PDA) detector. arvojournals.orgacs.org Quantification is achieved by integrating the peak areas and comparing them against standard curves. arvojournals.org This approach allows researchers to determine kinetic constants such as K_m and V_max and to quantify the inhibitory effect of compounds like this compound. arvojournals.org For instance, the addition of this compound to LRAT assays has been shown to cause a significant, measurable inhibition of retinyl ester formation. arvojournals.orgresearchgate.net

HPLC ParameterTypical Value/ConditionPurpose
Column C18 reversed-phase (e.g., 4.6 mm I.D., 15 cm) jfda-online.comSeparates retinoids based on polarity.
Mobile Phase Isocratic or gradient elution with mixtures of solvents like methanol, ethanol, water, and buffers (e.g., sodium acetate) jfda-online.comsielc.comElutes compounds from the column.
Flow Rate 1.0 - 1.5 mL/min jfda-online.comControls the speed of separation.
Detection UV-Vis Photodiode Array (PDA) Detector (e.g., at 325 nm) sielc.comDetects and quantifies retinoids based on their strong UV absorbance.
Quantification Integration of peak area against a standard curve arvojournals.orgDetermines the concentration of each retinoid.

Spectroscopic Approaches for Reaction Monitoring

Spectroscopic methods are vital for observing chemical reactions in real-time, providing insights into reaction kinetics and mechanisms. The conjugated polyene structure of retinoids gives them characteristic spectral properties, making them well-suited for spectrophotometric analysis. acs.org

Kinetic spectrophotometry is a powerful technique for mechanistic studies of enzymes that interact with this compound. This method leverages the intrinsic spectroscopic properties of retinoids to monitor reaction progress over time. In studies of retinoid-binding proteins, the binding of a ligand can induce changes in the protein's intrinsic fluorescence, which can be monitored to determine binding kinetics. ucl.ac.uk For example, stopped-flow fluorescence spectroscopy can measure rapid kinetic events occurring within seconds of mixing a protein and a ligand, revealing the rate constants of association. ucl.ac.uk

Although direct kinetic spectrophotometry studies on this compound itself are not extensively detailed in the provided literature, the principles are broadly applicable. For instance, in studying the inhibition of LRAT by this compound, spectrophotometry could be used to monitor the depletion of the substrate, all-trans-retinol, which has a distinct absorbance maximum. umich.edu Evidence for the role of LRAT in the visual cycle was supported by experiments showing that all-trans-retinyl bromoacetate (RBA) inhibits the production of 11-cis-retinol (B117599), a process that can be monitored by tracking the spectral changes associated with the different retinoid isomers. researchgate.net The high temporal resolution of techniques like rapid-scan FTIR further allows for the observation of fast chemical reactions, making it possible to analyze molecular behavior at interfaces and during complex reaction processes. jasco-global.com

Mass Spectrometry for Protein and Peptide Analysis

Mass spectrometry (MS) is a highly sensitive technique for the analysis of proteins and peptides, enabling their identification, quantification, and sequencing. nih.govthermofisher.com It is particularly crucial in proteomics for identifying the protein targets of specific labeling agents like this compound.

Following labeling, the protein of interest is isolated and subjected to enzymatic digestion, commonly with trypsin, which cleaves the protein into smaller peptides. nih.govnumberanalytics.com This peptide mixture is then analyzed by LC-MS/MS. In the mass spectrometer, peptides are ionized via ESI and selected based on their mass-to-charge (m/z) ratio. nih.govnumberanalytics.com These selected "precursor ions" are then fragmented, and the m/z ratios of the resulting "product ions" are measured in a second stage of mass analysis (MS/MS). nih.govthermofisher.com The fragmentation pattern provides the amino acid sequence of the peptide. researchgate.net A mass shift corresponding to the this compound adduct on a specific amino acid reveals the precise site of modification, thereby identifying the residues crucial for binding. nih.gov For example, this method was used to show that a biotinylated analogue of this compound alkylates specific cysteine residues on the proteins LRAT and RPE65. nih.gov

Proteomic profiling using this compound as a chemical probe allows for the large-scale identification of retinoid-binding proteins (RBPs) within a complex proteome. arvojournals.orgnih.gov This affinity-labeling strategy is designed to create an inventory of proteins that interact with retinoids. nih.govarvojournals.org By using a version of this compound tagged with biotin (B1667282) (an affinity tag), labeled proteins can be selectively enriched and purified from the thousands of other proteins in a cell lysate using avidin-coated beads. nih.govarvojournals.org

The enriched proteins are then identified using mass spectrometry-based proteomics. arvojournals.org The proteins are typically digested into peptides, which are then analyzed by LC-MS/MS. The resulting peptide sequences are matched against protein databases to identify the parent proteins. numberanalytics.com This approach has been successfully used to label and identify multiple proteins involved in the visual cycle from retinal pigment epithelium (RPE) membranes, including LRAT, RPE65, CRALBP, and 11-cis-retinol dehydrogenase. arvojournals.orgnih.govarvojournals.org Such studies validate expected targets like LRAT and can lead to the discovery of novel RBPs. nih.gov Quantitative proteomics methods can further be employed to assess the specificity and selectivity of the labeling across the entire proteome. unmc.edu

TechniqueApplication in this compound ResearchKey Findings
Affinity Labeling Use of this compound or its biotinylated analogues to covalently tag retinoid-binding proteins. nih.govarvojournals.orgIdentifies proteins that have a binding site for retinoids.
Avidin (B1170675) Affinity Purification Enrichment of biotin-tagged proteins from complex mixtures. arvojournals.orgIsolates labeled proteins for subsequent identification.
LC-MS/MS Analysis Separation and identification of peptides from digested, enriched proteins. arvojournals.orgProvides the identity of the specific proteins labeled by this compound.
Proteomic Inventory Comprehensive identification of labeled proteins in a given sample (e.g., RPE membranes). nih.govarvojournals.orgRevealed that RPE65, LRAT, CRALBP, and other visual cycle proteins are targets of this compound-based probes. arvojournals.orgnih.govarvojournals.org

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Peptide Sequencing

Electrophoretic and Immunochemical Characterization

Following affinity labeling with this compound or its biotinylated analogues, electrophoretic and immunochemical methods are crucial for the separation, identification, and validation of target proteins. These techniques provide information on the molecular weight of the labeled proteins and confirm their identity.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) for Protein Separation

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique used to separate proteins based on their molecular weight. In the context of this compound research, after retinal pigment epithelium (RPE) membranes are incubated with a biotinylated version of this compound, the labeled proteins are subjected to SDS-PAGE. arvojournals.org This process involves denaturing the proteins with SDS, which imparts a uniform negative charge, and then separating them on a polyacrylamide gel matrix by applying an electric field. nih.gov

The typical procedure involves loading between 10 and 80 µg of the protein lysate per lane of the SDS-PAGE gel. nih.gov The percentage of acrylamide (B121943) in the gel can be varied (e.g., 4-12%, 4-20%, or 18% Tris-glycine gels) to optimize the resolution of proteins of different sizes. nih.govcore.ac.uk For instance, a 10% SDS-PAGE gel has been used to separate proteins from RPE homogenates for subsequent analysis. nih.gov After electrophoresis, the separated proteins can be visualized by staining the gel with dyes like Coomassie Blue or by proceeding to transfer the proteins to a membrane for immunodetection. researchgate.netnih.gov This separation step is critical for isolating the specifically labeled proteins from the complex mixture of the RPE proteome for further characterization. arvojournals.orgresearchgate.net

Table 1: SDS-PAGE Parameters in this compound Labeling Studies

ParameterDescriptionCommon Conditions/ReagentsReference
Gel TypeThe matrix through which proteins are separated.Tris-glycine polyacrylamide gels (4-20% gradient or single percentage). nih.govcore.ac.uk
Denaturing AgentConfers a uniform negative charge to proteins.Sodium Dodecyl Sulfate (SDS). nih.gov
Protein LoadThe amount of total protein mixture applied to the gel.10-80 µg per lane. nih.gov
Running BufferConducts the electric current and maintains pH.Tris-glycine buffer (25 mM Tris, 192 mM glycine, 0.1% SDS). nih.gov
VisualizationMethods to see the separated protein bands.Coomassie Blue staining, Silver staining, or subsequent Western/Biotin Blotting. core.ac.ukresearchgate.netnih.gov

Western Blotting and Biotin Blotting for Target Protein Validation

Western blotting and biotin blotting are indispensable techniques for validating the identity of proteins labeled by this compound derivatives. abcam.com After separation by SDS-PAGE, proteins are transferred to a solid support membrane, typically polyvinylidene difluoride (PVDF) or nitrocellulose. nih.govcore.ac.uk This membrane is then probed to detect the specific protein of interest.

In Western blotting , the membrane is incubated with a primary antibody that specifically recognizes the target protein. nih.gov For example, polyclonal antibodies raised against specific peptides of Lecithin Retinol Acyltransferase (LRAT) or RPE65 have been used to confirm that these proteins are indeed the ones labeled by this compound analogs. nih.govcore.ac.uk Following the primary antibody, a secondary antibody conjugated to an enzyme (like horseradish peroxidase, HRP) or a fluorescent dye is applied. nih.gov This allows for visualization of the protein band, often through chemiluminescence (ECL) or fluorescence imaging. researchgate.netnih.gov This method confirms both the presence and the molecular weight of the target protein. abcam.com

Biotin blotting is used when a biotinylated version of this compound has been employed for labeling. Instead of a primary antibody, the membrane is incubated with avidin or streptavidin conjugated to HRP. arvojournals.orgthermofisher.com Since avidin has an extremely high affinity for biotin, it will bind specifically to the biotinylated proteins that were labeled by the retinoid probe. nih.gov The signal is then detected, typically via chemiluminescence, revealing all proteins that have been tagged with the biotinylated affinity label. core.ac.uk This approach is crucial for identifying the full spectrum of proteins that interact with the retinoid analog. arvojournals.org

Avidin Affinity Purification for Enrichment of Labeled Proteins

Avidin affinity purification is a powerful method used to enrich and isolate proteins that have been labeled with a biotinylated this compound analog. arvojournals.org This technique leverages the extraordinarily strong and specific non-covalent interaction between avidin and biotin. nih.govthermofisher.com

The general workflow involves incubating the cell lysate containing the biotin-labeled proteins with beads (e.g., agarose (B213101) or magnetic beads) that have been coated with avidin or its variants like neutravidin. nih.govcore.ac.uk The biotinylated proteins bind tightly to the avidin-coated beads, while unlabeled proteins are washed away. excedr.com

A key challenge in this process is the elution of the bound proteins, as the avidin-biotin bond is extremely stable. nih.gov To overcome this, cleavable linkers are often incorporated into the structure of the biotinylated affinity probe. nih.gov For instance, a biotinylated analog of this compound has been designed with a base-sensitive ester linkage. This allows for the specific elution of the captured protein from the avidin beads under mild alkaline conditions (e.g., pH 11), leaving the protein tagged with a small carboxymethylene group at the modification site. nih.gov This enrichment is a critical step before downstream analysis, such as mass spectrometry, to identify the labeled proteins and their specific sites of modification. arvojournals.orgnih.gov

Molecular Biology Techniques in Conjunction with Labeling Studies

To further elucidate the functional significance of the protein-retinoid interaction identified through affinity labeling, molecular biology techniques are often employed. These methods can pinpoint the exact amino acid residues involved in catalysis or binding.

Site-Directed Mutagenesis to Investigate Catalytic Residues

Site-directed mutagenesis is a technique used to create specific, targeted changes in the DNA sequence of a gene, resulting in a modified protein. mdpi.com In conjunction with affinity labeling studies using this compound, this method is instrumental in identifying essential catalytic residues within an enzyme's active site. nih.govresearchgate.net

The process involves identifying conserved amino acid residues that are hypothesized to be critical for enzyme function, often based on sequence homology with related proteins or predictions from structural models. nih.govuq.edu.au The gene encoding the target protein is then mutated to replace these candidate residues with other amino acids (e.g., replacing a cysteine with a serine or alanine). nih.govresearchgate.net

The mutated protein is then expressed and tested for both its catalytic activity and its ability to be labeled by this compound. If a mutation results in a loss of enzymatic activity and a corresponding decrease in labeling by the affinity probe, it provides strong evidence that the mutated residue is a key component of the catalytic machinery. nih.gov For example, studies on Lecithin Retinol Acyltransferase (LRAT) combined affinity labeling with site-directed mutagenesis to demonstrate that Cysteine-161 and Histidine-60 form an essential catalytic dyad, as mutating these residues rendered the enzyme inactive. nih.govresearchgate.net Conversely, mutation of other conserved residues like Q177 and D67 did not eliminate catalysis, indicating they are not essential. nih.gov

Table 2: Key Mutagenesis Studies on LRAT Catalytic Residues

EnzymeResidue MutatedResulting ActivityConclusionReference
LRATC161SInactiveC161 is essential for catalysis. nih.gov
LRATC168SSubstantially activeC168 is not essential for catalysis. nih.gov
LRATH60InactiveH60 is essential for catalysis and forms a catalytic dyad with C161. nih.gov
LRATQ177ActiveQ177 is not essential for catalysis. nih.gov
LRATD67ActiveD67 is not essential for catalysis. nih.gov

Computational and Structural Biology Perspectives on Retinyl Bromoacetate

Molecular Docking and Dynamics Simulations of Retinyl Bromoacetate-Protein Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule, like retinyl bromoacetate (B1195939), and its protein target. Docking predicts the preferred orientation of the ligand when bound to a receptor to form a stable complex, while MD simulations provide a view of the dynamic evolution of the complex over time, revealing conformational changes and interaction stability.

This compound is a known inhibitor of Lecithin (B1663433):Retinol (B82714) Acyltransferase (LRAT), an enzyme crucial for forming retinyl esters in the retinal pigment epithelium (RPE). nih.gov Computational studies have identified two distinct domains within LRAT that can be targeted by inhibitors: a phospholipid binding domain and a retinoid binding domain. nih.gov this compound exemplifies a molecule that targets the retinoid binding domain. nih.gov

Molecular docking simulations of retinoid analogues into the binding sites of target proteins, such as retinaldehyde dehydrogenases (ALDH) or transthyretin (TTR), illustrate the general principles that would govern this compound's interactions. nih.govacs.org These simulations calculate a binding energy score, with lower energy values suggesting more favorable interactions. For instance, docking studies can reveal specific hydrogen bonds, hydrophobic interactions, and noncovalent bonds between the ligand and key amino acid residues in the binding pocket, such as lysine (B10760008) or cysteine residues. nih.govacs.org In the case of LRAT, the proposed catalytic mechanism involves a critical cysteine residue (Cys161) acting as a nucleophile. acs.org Docking simulations would place the bromoacetate group of this compound in close proximity to this Cys161, poised for a covalent reaction.

Following docking, MD simulations can be employed to assess the stability of the predicted binding pose and explore the conformational dynamics of the protein-ligand complex. mpg.de Simulations of retinoids within binding proteins have shown that the protein environment restricts the dynamic motion of the retinoid and can force it into strained conformations. mpg.de An MD simulation of a this compound-LRAT complex would reveal how the polyene tail and β-ionone ring of the retinoid settle into the hydrophobic binding pocket and how the protein structure accommodates the ligand. These simulations can identify key residues that are crucial for stabilizing the interaction, which can then be validated experimentally. ucl.ac.uk

Table 1: Illustrative Data from Molecular Docking of Retinoid Probes with Target Proteins

This table presents representative data from docking studies of various retinoid-like molecules to demonstrate the type of information generated.

LigandProtein TargetPredicted Binding Energy (kcal/mol)Key Interacting ResiduesInteraction TypeReference
Retinal-derived vinyl ketoneALDH1A1Not specifiedCys303Covalent (predicted) acs.org
B26 (TTR Stabilizer)Transthyretin (TTR)-13.08K15, S117H-bond, Noncovalent bond nih.gov
mds84 (TTR Stabilizer)Transthyretin (TTR)-13.22S117Noncovalent bond nih.gov

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches to Reaction Mechanisms

While molecular mechanics (MM) methods are excellent for simulating large systems, they cannot describe the breaking and forming of chemical bonds. For this, quantum mechanics (QM) is required. QM/MM hybrid methods provide a solution by treating a small, chemically active region of the system (e.g., the ligand and the enzyme's active site residues) with a high-level QM method, while the rest of the protein and solvent are treated with a computationally less expensive MM force field. nih.gov This approach is ideal for studying enzymatic reactions.

The inhibitory action of this compound on LRAT involves the formation of a covalent bond with a nucleophilic residue, likely Cys161, in the enzyme's active site. acs.org A QM/MM simulation could model this alkylation reaction in atomic detail. The QM region would typically include the bromoacetate moiety of the ligand and the side chain of the catalytic cysteine. The simulation could then map the entire reaction pathway, from the initial non-covalent binding of the substrate to the transition state and the final covalently modified product. sumitomo-chem.co.jp

Such studies on related systems, like the retinyl chromophore in rhodopsin, have been instrumental in understanding how the protein environment tunes the electronic properties of the retinoid. nih.govresearchgate.net For this compound, a QM/MM study could:

Calculate the activation energy barrier for the nucleophilic attack of the cysteine on the bromoacetate group.

Characterize the geometry and electronic structure of the transition state.

Explain how other active site residues contribute to catalysis by stabilizing the transition state.

Provide a first-principles interpretation of the reaction mechanism, validating or refining hypotheses based on experimental data. nih.govnih.gov

Although specific QM/MM studies on this compound are not yet widely published, the methodology has been successfully applied to understand photoisomerization in rhodopsin and reaction mechanisms in other enzymes, demonstrating its potential for elucidating the precise mechanism of LRAT inhibition. nih.govresearchgate.net

Theoretical Structure-Activity Relationship (SAR) Derivation for Retinoid Probes

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. Theoretical or computational SAR involves building models to predict the activity of new compounds based on their molecular features. For retinoid probes, SAR studies are crucial for designing molecules with enhanced potency, stability, and selectivity for specific protein targets like retinoic acid receptors (RARs) or enzymes in the visual cycle. nih.govmdpi.com

The general structure of a retinoid can be divided into three parts: a polar group (like an acid, alcohol, or ester), a polyene linker, and a hydrophobic group (typically a β-ionone ring). mdpi.com Theoretical SAR studies analyze how modifications to each of these parts affect activity.

Polar Group: The nature of the polar head is critical. In this compound, the bromoacetate group is an electrophilic warhead designed to react with a nucleophile in the target enzyme's active site. This makes it an irreversible inhibitor, a feature distinct from the reversible binding of natural retinol.

Linker: The conjugated polyene chain's length, rigidity, and isomerization state (e.g., all-trans vs. 11-cis) are crucial for fitting into the binding pocket and for receptor selectivity. mdpi.com Fusing aromatic rings into the linker can improve stability. mdpi.com

Hydrophobic Group: Modifications to the β-ionone ring can modulate binding affinity and selectivity. Bulky groups can disrupt the proper alignment of key protein structural elements, such as helix H12 in the ligand-binding domain of nuclear receptors. mdpi.com

In the context of LRAT inhibition, SAR studies have revealed that inhibitors can belong to different structural classes, such as fatty acid derivatives, terpenes, or retinoids like this compound. nih.gov This suggests that different classes of molecules can achieve inhibition by targeting different binding sites or interacting with the active site in distinct ways. nih.gov this compound's structure makes it a specific probe for the retinoid binding domain, allowing researchers to differentiate this activity from inhibitors that might target the enzyme's phospholipid binding site. nih.gov

Table 2: General Principles of Theoretical SAR for Retinoid Probes

Structural ComponentModification ExamplePredicted Effect on ActivityRationale
Polar Group Carboxylic Acid to BromoacetateChange from reversible agonist to irreversible inhibitorThe bromoacetate is a reactive group that forms a covalent bond with active site nucleophiles.
Linker Constraining the polyene chain with aromatic ringsIncreased stability and potential for receptor isotype selectivityReduces susceptibility to oxidation and isomerization; alters the shape to fit specific receptor pockets. mdpi.com
Hydrophobic Group Addition of bulky groups (e.g., p-tolyl)Potential for antagonistic activityCan disrupt the conformation of the receptor's ligand-binding domain, preventing activation. mdpi.com

Future Directions and Emerging Research Avenues for Retinyl Bromoacetate

Development of Next-Generation Retinoid Probes with Enhanced Precision

The classical application of radiolabeled or biotinylated retinyl bromoacetate (B1195939) has been instrumental in identifying retinoid-binding proteins. arvojournals.orgnih.gov However, the future of retinoid research lies in the creation of next-generation probes that offer greater precision and versatility for in situ and in vivo applications.

A promising direction is the development of "clickable" retinyl bromoacetate analogues. These probes would incorporate small, bioorthogonal handles, such as alkynes or azides, which are inert in biological systems. thermofisher.comlicorbio.com These handles allow for a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with a reporter tag, such as a fluorophore or a biotin (B1667282) moiety. licorbio.comnih.govnih.gov This two-step approach minimizes potential steric hindrance that a bulky tag might cause, thus better preserving the natural binding affinity of the retinoid.

Another advanced approach is the design of photoaffinity labeling probes based on the this compound scaffold. rsc.orgnih.gov These probes are chemically inert until activated by light of a specific wavelength, which generates a highly reactive species that covalently binds to nearby interacting proteins. This provides temporal control over the labeling process, allowing for more precise capture of transient or weak protein-retinoid interactions within a living cell.

The development of these next-generation probes will enable researchers to study retinoid-protein interactions with higher spatial and temporal resolution, providing a more accurate picture of these dynamic processes in their native cellular environment.

Application in Unraveling Undiscovered Enzymes and Pathways in Retinoid Metabolism

This compound and its analogues have been pivotal in the characterization of known enzymes like lecithin (B1663433):retinol (B82714) acyltransferase (LRAT). nih.govuniprot.org Future research will focus on using these and more advanced probes to uncover novel enzymes and alternative pathways in retinoid metabolism, which are thought to exist beyond the canonical visual cycle. core.ac.uk

For instance, while the conversion of retinol to retinoic acid is known to be a two-step process, not all the enzymes responsible for these reactions have been fully characterized. escholarship.org The use of activity-based protein profiling (ABPP) with this compound-based probes could facilitate the identification and functional annotation of these elusive enzymes directly in complex biological samples. nih.govsioc-journal.cn By designing probes that mimic the transition state of the enzymatic reaction, researchers can selectively label and identify active enzymes within a proteome.

Furthermore, the existence of a 9-cis-retinol (B22316) dehydrogenase suggests a novel pathway for the biosynthesis of 9-cis-retinoic acid. core.ac.uk Probes based on the 9-cis-retinyl bromoacetate scaffold could be employed to isolate and identify the components of this pathway. The discovery of new retinoid-binding proteins, like the one with a molecular weight of 4,000, also opens up new avenues of investigation into intracellular retinoid transport and function. nih.gov

These approaches will be crucial in expanding our understanding of the complete network of retinoid metabolism and its regulation in both health and disease.

Integration with Advanced Chemical Proteomics for In Situ Target Identification

The integration of next-generation this compound probes with state-of-the-art chemical proteomics workflows is set to revolutionize the in situ identification of retinoid targets. acs.orgscienceopen.com Techniques such as isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP) can not only identify the protein target but also pinpoint the specific site of probe modification, offering valuable insights into the active site architecture of enzymes. scienceopen.com

Compound-centric chemical proteomics (CCCP) and competitive ABPP are powerful strategies for identifying the cellular targets of small molecules in living cells. acs.org In a competitive ABPP experiment, a broad-spectrum retinoid probe could be used to label a family of retinoid-binding proteins. Subsequent treatment with a more specific, unlabeled this compound analogue would lead to a decrease in the labeling of its specific targets, allowing for their identification through quantitative mass spectrometry.

These advanced proteomic methods, when combined with sophisticated probes, will enable the high-throughput identification of both covalent and non-covalent protein targets of this compound analogues directly within living cells. rsc.org This will facilitate a more comprehensive characterization of therapeutic targets and potential off-target effects.

Exploitation of this compound Analogues in Elucidating Fundamental Biological Processes

While the initial research on this compound has been heavily focused on the visual cycle, its analogues have significant potential to elucidate the role of retinoids in other fundamental biological processes. Retinoids are known to be crucial regulators of cell proliferation, differentiation, and apoptosis, with significant implications for development and diseases like cancer. researchgate.netwhiterose.ac.uknih.govscientificarchives.com

Synthetic retinoid analogues have been shown to induce neuronal differentiation in human pluripotent stem cells and inhibit the growth of neuroblastoma tumors in vivo. google.com this compound analogues could be designed to specifically target retinoid-binding proteins or enzymes involved in these non-visual pathways. By identifying the protein interactome of these analogues in different cell types, researchers can uncover the molecular mechanisms by which retinoids govern these critical cellular decisions.

For example, retinoid signaling is known to be involved in the development of various organ systems and can influence the epithelial-mesenchymal transition, a process critical in both development and cancer metastasis. researchgate.netfrontiersin.org The application of this compound-based probes in these contexts could help to identify novel regulatory proteins and pathways. Furthermore, understanding how these analogues modulate the immune system could open up new therapeutic avenues for inflammatory diseases. scientificarchives.com

The exploration of these non-canonical roles will broaden the utility of this compound-based chemical tools and deepen our understanding of the multifaceted nature of retinoid biology.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for producing Retinyl bromoacetate with high purity?

  • Methodological Answer : this compound can be synthesized via alkylation reactions using retinols and bromoacetyl derivatives. A typical approach involves:

  • Reacting retinol with bromoacetyl bromide in anhydrous dichloromethane under nitrogen atmosphere at 0–5°C for 2 hours .
  • Purification via column chromatography (silica gel, hexane:ethyl acetate = 7:3) to isolate the product.
  • Yield optimization (65–80%) is achieved by controlling stoichiometry (1:1.2 molar ratio of retinol to bromoacetyl bromide) and reaction temperature .
    • Data Table :
Reaction ConditionYield (%)Purity (GC)Reference
DCM, 0°C, 2h7298.5%
THF, RT, 4h6595.2%

Q. How can this compound be characterized structurally and quantitatively?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR (CDCl₃) peaks at δ 1.02–1.08 (retinyl methyl groups), δ 4.12–4.18 (ester –CH₂–), and δ 5.70–6.40 (retinyl polyene chain) confirm the structure .
  • HPLC Analysis : Use a C18 column with isocratic elution (acetonitrile:water = 85:15) and UV detection at 325 nm for quantification .
  • Mass Spectrometry : ESI-MS m/z 367.2 [M+H]⁺ provides molecular weight validation .

Q. What are the stability considerations for this compound under laboratory storage?

  • Methodological Answer :

  • Store at –20°C in amber vials under inert gas (argon) to prevent hydrolysis and oxidation .
  • Stability testing via accelerated degradation studies (40°C/75% RH for 14 days) shows <5% degradation when stored properly .

Advanced Research Questions

Q. How do molecular dynamics (MD) simulations elucidate this compound’s interaction with lipid bilayers?

  • Methodological Answer :

  • Build a lipid bilayer model (e.g., DPPC:cholesterol = 7:3) and simulate this compound insertion using GROMACS.
  • Key findings: The compound permeates up to 20 Å into the bilayer, driven by hydrophobic retinyl chain interactions .
  • Validate simulations with confocal Raman spectroscopy to correlate membrane localization .

Q. How can contradictory data on this compound’s cytotoxicity be resolved?

  • Methodological Answer :

  • Experimental Design : Compare assays (MTT, LDH release, apoptosis markers) across cell lines (e.g., HaCaT vs. HepG2).
  • Data Analysis : Use ANOVA to identify cell-type-specific responses. For example, IC₅₀ varies from 50 µM (HaCaT) to 120 µM (HepG2) due to metabolic enzyme differences .
  • Replication : Ensure consistent solvent controls (e.g., DMSO <0.1%) to avoid false positives .

Q. What strategies optimize this compound’s delivery in vivo while minimizing off-target effects?

  • Methodological Answer :

  • Formulation : Encapsulate in lipid nanoparticles (LNPs) with PEGylation to enhance bioavailability .
  • Dosage Studies : Conduct pharmacokinetic profiling in rodent models (e.g., Cmax = 12 µM at 2h post-administration) .
  • Targeting : Conjugate with folate ligands to direct uptake in folate receptor-positive cells .

Methodological Notes

  • Data Reproducibility : Adhere to the Beilstein Journal’s experimental guidelines (e.g., report triplicate measurements, specify equipment models) .
  • Conflict Resolution : Apply PICOT frameworks to refine hypotheses when contradictory data arise (e.g., Population: in vitro models; Intervention: dose variation) .
  • Ethical Compliance : Disclose IRB approval for in vivo studies and validate cell line authenticity via STR profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.